

# An In-depth Technical Guide to 1-Cyclohexyl-2-methyl-2-propanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Cyclohexyl-2-methyl-2-propanol

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This technical guide provides a comprehensive overview of **1-cyclohexyl-2-methyl-2-propanol**, a tertiary alcohol of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and explores its potential biological activities based on structurally related compounds.

## Chemical Identity and Physical Properties

**1-Cyclohexyl-2-methyl-2-propanol**, with the CAS number 5531-30-6, is a saturated alcohol featuring a cyclohexyl ring attached to a 2-methyl-2-propanol moiety.<sup>[1][2][3][4]</sup> Its structure combines a bulky, lipophilic cyclohexyl group with a polar tertiary alcohol functional group.

Table 1: Chemical Identifiers and Computed Properties<sup>[1][3]</sup>

Identifier/Property	Value
IUPAC Name	1-cyclohexyl-2-methylpropan-2-ol
CAS Number	5531-30-6
Molecular Formula	C <sub>10</sub> H <sub>20</sub> O
Molecular Weight	156.27 g/mol
Canonical SMILES	<chem>CC(C)(CC1CCCCC1)O</chem>
InChI Key	XRIXVTPYOOVPIX-UHFFFAOYSA-N
XLogP3	3.3
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2
Topological Polar Surface Area	20.2 Å <sup>2</sup>

Table 2: Physical Properties

Property	Value	Source
Boiling Point	205.9 °C at 760 mmHg	ECHEMI
Density	0.895 g/cm <sup>3</sup>	ECHEMI
Flash Point	85.6 °C	ECHEMI
Refractive Index	1.459	ECHEMI

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **1-cyclohexyl-2-methyl-2-propanol**.

Table 3: Mass Spectrometry Data (Electron Ionization)[1][5]

m/z	Interpretation
59	Base Peak
55	Second Highest Intensity
67	Third Highest Intensity

Table 4: Infrared (IR) Spectroscopy Data[2]

Wavenumber (cm <sup>-1</sup> )	Interpretation
~3400	O-H stretch (broad)
~2920, 2850	C-H stretch (cyclohexyl and methyl)
~1450	C-H bend
~1150	C-O stretch

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific <sup>1</sup>H and <sup>13</sup>C NMR spectra with peak assignments for **1-cyclohexyl-2-methyl-2-propanol** are not publicly available in detail, data is reported to be available in the SpectraBase and PubChem databases.[1]

## Synthesis of 1-Cyclohexyl-2-methyl-2-propanol

The most common and efficient method for the synthesis of **1-cyclohexyl-2-methyl-2-propanol** is the Grignard reaction.[6][7][8][9][10][11][12] This involves the nucleophilic addition of a cyclohexylmagnesium halide (Grignard reagent) to acetone.

## Experimental Protocol: Grignard Synthesis

This protocol is a general procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials and Reagents:

- Magnesium turnings
- Iodine crystal (for activation)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Cyclohexyl bromide
- Acetone
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Hydrochloric acid ( $\text{HCl}$ ), dilute (for cleaning glassware)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Inert gas supply (Nitrogen or Argon)
- Separatory funnel
- Rotary evaporator

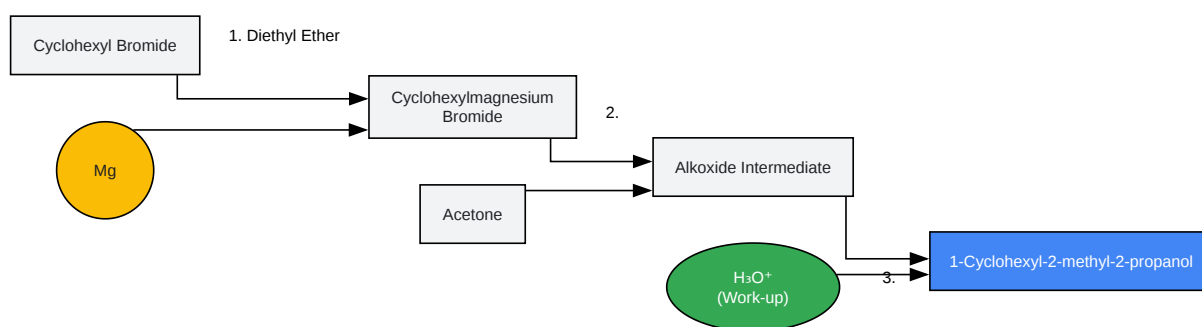
Procedure:

- Preparation of the Grignard Reagent:
  - Flame-dry all glassware and allow to cool under an inert atmosphere.

- Place magnesium turnings (1.2 equivalents) in the three-necked flask.
- Add a small crystal of iodine.
- In the dropping funnel, add a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether.
- Add a small portion of the cyclohexyl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.
- Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Acetone:
  - Cool the Grignard reagent solution in an ice bath.
  - Dissolve acetone (0.95 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
  - Add the acetone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
  - After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until completion (monitored by TLC).
- Work-up and Purification:
  - Cool the reaction mixture in an ice bath.
  - Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
  - Transfer the mixture to a separatory funnel.

- Separate the organic layer.
- Extract the aqueous layer with two portions of diethyl ether.
- Combine all organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **1-cyclohexyl-2-methyl-2-propanol** can be purified by distillation or column chromatography.

## Synthesis Pathway Diagram



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Caption: Synthesis of **1-Cyclohexyl-2-methyl-2-propanol** via Grignard Reaction.

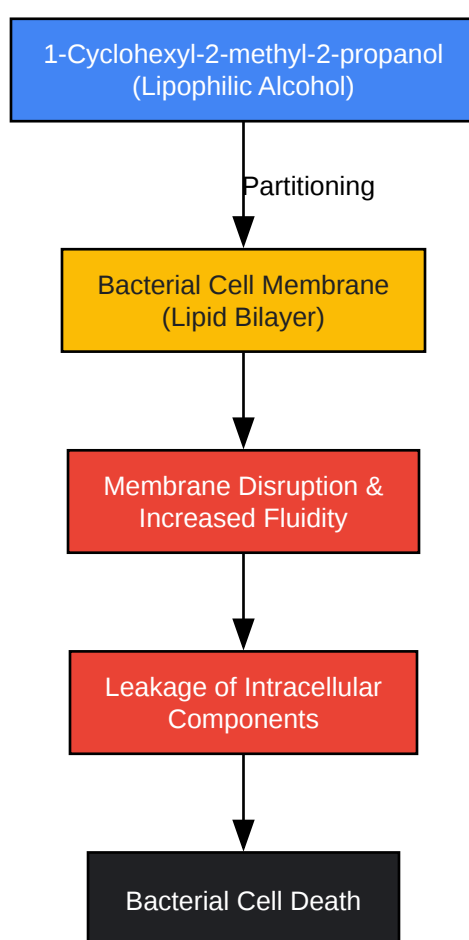
## Potential Biological Activity and Applications

While direct biological studies on **1-cyclohexyl-2-methyl-2-propanol** are limited, the structural motifs present in the molecule suggest potential applications in drug development.

## Antimicrobial Activity

Long-chain and lipophilic alcohols are known to exhibit antimicrobial properties.[13][14][15][16][17] The mechanism of action is often attributed to the disruption of the bacterial cell membrane. The lipophilic cyclohexyl group of **1-cyclohexyl-2-methyl-2-propanol** could facilitate its partitioning into the lipid bilayer of bacterial membranes, leading to increased membrane fluidity, leakage of intracellular components, and ultimately cell death.

## Proposed Antimicrobial Mechanism of Action



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Caption: Proposed mechanism for the antimicrobial action of **1-cyclohexyl-2-methyl-2-propanol**.

## Precursor for Prostaglandin Synthesis

Structurally related cyclohexyl-containing alcohols have been investigated as intermediates in the synthesis of prostaglandins. Prostaglandins are a class of lipid compounds with diverse physiological effects, making their synthetic analogs valuable targets in drug discovery. The unique stereochemical and electronic properties of **1-cyclohexyl-2-methyl-2-propanol** could be exploited in the design and synthesis of novel prostaglandin derivatives.

## Conclusion

**1-Cyclohexyl-2-methyl-2-propanol** is a readily synthesizable tertiary alcohol with well-defined physical and spectroscopic properties. The robust Grignard reaction provides a reliable route for its preparation. While direct biological data is sparse, its structural characteristics suggest promising avenues for investigation, particularly in the development of new antimicrobial agents and as a building block in the synthesis of complex bioactive molecules like prostaglandin analogs. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds.

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Address: 3281 E Guasti Rd

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